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Abstract
Tazarotene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of

psoriasis, acne vulgaris, and photoaging. Its therapeutic efficacy is intrinsically linked to its

unique molecular architecture, characterized by a thiochromane moiety linked to a nicotinic

acid ester via an acetylenic bond. This technical guide provides a comprehensive overview of

the primary synthetic pathways for tazarotene, detailing the starting materials, key chemical

transformations, and experimental protocols. The information is presented to support research,

development, and optimization of tazarotene synthesis.

Introduction
Tazarotene (ethyl 6-[2-(4,4-dimethylthiochroman-6-yl)ethynyl]nicotinate) is a prodrug that is

rapidly converted in vivo to its active metabolite, tazarotenic acid. This active form exhibits

selective affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ, modulating

gene expression to control cell proliferation and differentiation.[1] The synthesis of this

acetylenic retinoid has evolved, with newer methods offering improved efficiency and safety

profiles over earlier approaches. This document outlines two principal synthetic routes, with a

focus on a more recent and advantageous pathway involving an S-oxide intermediate.
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The core structure of tazarotene can be disconnected at the acetylenic C-C bond, suggesting

a Sonogashira cross-coupling reaction as the key bond-forming step. This retrosynthetic

approach identifies two primary building blocks: a substituted thiochromane entity and a

pyridine derivative.

Diagram of Retrosynthetic Analysis of Tazarotene
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Caption: Retrosynthetic analysis of Tazarotene.
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Synthetic Pathways
Pathway 1: The Original Approach via 4,4-Dimethyl-6-
acetylthiochromane
One of the earlier and widely recognized synthetic routes to tazarotene commences with the

formation of the thiochromane ring system.[1]

Diagram of Tazarotene Synthesis Pathway 1
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Caption: Original synthetic pathway to Tazarotene.

The key steps in this pathway are:
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Alkylation: Thiophenol is alkylated with dimethylallyl bromide to form a thioether.[1]

Friedel-Crafts Cyclization: The thioether undergoes an intramolecular cyclization to yield the

thiopyran ring system.[1]

Acylation: The thiopyran is acylated with acetyl chloride to introduce a methyl ketone group.

[1]

Formation of Acetylene: The methyl ketone is converted to its enol phosphate, which then

eliminates diethyl phosphite to form the terminal acetylene, 4,4-dimethyl-6-

ethynylthiochromane.[1]

Sonogashira Coupling: The final step involves a palladium-catalyzed Sonogashira coupling

between the synthesized acetylene and ethyl 6-chloronicotinate to afford tazarotene.[1]

Pathway 2: An Improved Synthesis via an S-Oxide
Intermediate
A more recent and efficient synthesis of tazarotene has been developed to circumvent some of

the challenges of the original route. This pathway utilizes a highly crystalline S-oxide

intermediate, which facilitates purification and improves yields.[2][3]

Diagram of Tazarotene Synthesis Pathway 2
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Caption: Improved Tazarotene synthesis via an S-oxide.

The key transformations in this improved pathway include:

Formation of the S-Oxide Intermediate: The synthesis begins with the preparation of 4,4-

dimethyl-6-bromothiochromane-S-oxide from 4-bromothiophenol and 3,3-dimethyl-allyl

bromide.[2][3]
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Palladium-Catalyzed Coupling: This key intermediate undergoes a palladium-catalyzed

coupling reaction with 2-methyl-3-butyn-2-ol.[2][3]

Elimination: The resulting adduct is treated with a base to eliminate acetone and form 4,4-

dimethyl-6-ethynylthiochromane-S-oxide.[2]

Sonogashira Coupling: A Sonogashira coupling with ethyl 6-chloronicotinate yields the highly

crystalline tazarotene-S-oxide.[2][3] The crystallinity of this intermediate is a significant

advantage, allowing for easy purification.[2]

Deoxygenation: The final step is the deoxygenation of the S-oxide to afford tazarotene.[2][3]

Starting Materials
The following table summarizes the key starting materials for the synthesis of tazarotene.
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Pathway Starting Material Function

1 Thiophenol

Source of the thioether and

sulfur for the thiochromane

ring.[1]

1 Dimethylallyl bromide

Provides the carbon framework

for the dimethyl-substituted

portion of the thiochromane

ring.[1]

1 Acetyl chloride
Acylating agent to introduce

the ketone functionality.[1]

1 Diethyl chlorophosphate
Used to form the enol

phosphate intermediate.[1]

1 & 2 Ethyl 6-chloronicotinate
Provides the nicotinic acid

ester moiety.[1][2][3]

2 4-Bromothiophenol

A key building block for the

brominated thiochromane

intermediate.[2][3]

2 3,3-Dimethyl-allyl bromide
Source of the dimethylallyl

group.[2][3]

2 2-Methyl-3-butyn-2-ol

A protected form of acetylene

used in the coupling reaction.

[2][3]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the synthesis of

tazarotene via the S-oxide pathway.

Preparation of 4,4-dimethyl-6-(3-hydroxy-3-methyl-but-1-
ynyl)-thiochromane-S-oxide (Adduct 7)
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Procedure: In a suitable reaction vessel, 4,4-dimethyl-6-bromothiochromane-S-oxide (7.94 g,

29.0 mmol) is dissolved in dimethoxyethane (120 ml). To this solution, water (55 ml),

potassium carbonate (10.01 g, 72.45 mmol), copper(I) iodide (0.22 g, 1.16 mmol),

triphenylphosphine (0.60 g, 2.32 mmol), and 10% (w/w) palladium on carbon (0.62 g, 0.58

mmol) are added successively. The mixture is stirred for 30 minutes at room temperature. 2-

Methyl-3-butyn-2-ol (7.1 ml, 72.45 mmol) is then added, and the reaction mixture is heated at

80°C for 5 hours. After cooling, the mixture is filtered through Celite, diluted with water (400

ml), and extracted with ethyl acetate (2 x 300 ml).[2][3]

Preparation of 4,4-dimethyl-6-ethynylthiochromane-S-
oxide (8)

Procedure: Adduct (7) (32.86 g, 119.1 mmol) is dissolved in toluene (400 ml). 60% sodium

hydride (400 mg, 16.7 mmol) is added in small portions with stirring. The reaction mixture is

heated to 110°C for 1 hour, during which a toluene/acetone mixture is distilled off (200 ml).

After cooling, the mixture is concentrated in vacuo, taken up with ether (400 ml), and washed

with 1M potassium carbonate solution, water, and saturated sodium chloride solution. The

organic phase is dried, filtered, and concentrated to yield the desired product.[2]

Yield: 21.7 g (84%).[2]

Preparation of Tazarotene-S-oxide (4)
Procedure: A solution of 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8) (21.7 g, 99.54

mmol), ethyl 6-chloronicotinate (3) (21.24 g, 114.5 mmol), and triethylamine (60 ml) in N,N-

dimethylformamide (400 ml) is prepared. To this, copper(I) iodide (2.37 g, 12.44 mmol) and

bis(triphenylphosphine)palladium(II) dichloride (5.93 g, 8.46 mmol) are added under a

nitrogen atmosphere. The reaction mixture is heated at 50°C with stirring for 3 hours. After

cooling, the mixture is diluted with ethyl acetate (600 ml) and washed with water. The

aqueous phases are re-extracted with ethyl acetate (2 x 200 ml).[3]

Yield: 80-85% as a crystalline solid after purification.[2]

Preparation of Tazarotene (1) from Tazarotene-S-oxide
(4)
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Procedure: Tazarotene-S-oxide (4) (29.0 g, 79.0 mmol) is dissolved in N,N-

dimethylformamide (500 ml) and cooled to -20°C. Phosphorus trichloride (6.9 ml, 79.0 mmol)

is added, and the mixture is stirred for 1 hour. The reaction is then diluted with ethyl acetate

(400 ml) and washed with a saturated sodium chloride solution and water. The organic phase

is dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting solid is

purified by column chromatography and crystallized from hexane.[2]

Yield: 16.4 g (59%).[2]

Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the improved

synthesis of tazarotene.

Reaction Step
Starting

Material
Product Yield (%) Reference

Elimination Adduct (7)

4,4-dimethyl-6-

ethynylthiochrom

ane-S-oxide (8)

84 [2]

Sonogashira

Coupling

4,4-dimethyl-6-

ethynylthiochrom

ane-S-oxide (8)

Tazarotene-S-

oxide (4)
80-85 [2]

Deoxygenation
Tazarotene-S-

oxide (4)
Tazarotene (1) 59 [2]

Conclusion
The synthesis of tazarotene has been significantly refined since its inception. The pathway

proceeding through a crystalline S-oxide intermediate offers notable advantages in terms of

purification and overall efficiency. This technical guide provides researchers and drug

development professionals with a detailed understanding of the synthetic strategies for

tazarotene, including actionable experimental protocols and quantitative data. Further

research may focus on the development of even more streamlined and environmentally benign

synthetic routes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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